![molecular formula C9H8ClNO4 B1604561 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 80074-26-6](/img/structure/B1604561.png)
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
Overview
Description
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of salicylic acid, where the hydroxyl group at the 2-position is retained, and an amide linkage is formed with a chloroacetyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid typically involves the chloroacetylation of 2-hydroxybenzoic acid (salicylic acid). The reaction can be carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction scheme is as follows:
Starting Material: 2-hydroxybenzoic acid
Reagent: Chloroacetyl chloride
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Carboxylic Acid Group (-COOH)
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Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form ester derivatives .
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Hydrolysis : Reverts to the carboxylic acid under aqueous conditions, often catalyzed by bases or acids.
Chloroacetyl Group (Cl-CO-)
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Nucleophilic Substitution : The chloroacetyl group acts as an electrophile. Nucleophiles (e.g., amines, thiols) displace chloride to form amide or thioester derivatives .
Amino Group (-NH₂)
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Condensation Reactions : Participates in reactions with carbonyl compounds (e.g., ketones) to form imine derivatives .
Stability of Chloroacetyl Group
The chloroacetyl group’s reactivity stems from the electron-withdrawing effect of the chlorine atom, making the carbonyl carbon susceptible to nucleophilic attack.
Role of Hydroxyl Group
The hydroxyl group at the 2-position may influence reaction pathways via hydrogen bonding or resonance effects, though direct reactivity is limited compared to the amino and chloroacetyl groups.
NMR Spectroscopy
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1H-NMR : Key peaks include δ 4.48 (CH₂Cl), δ 7.70–8.55 (aromatic protons), and δ 14.08 (COOH proton) .
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13C-NMR : Confirms carbonyl carbons at δ 171.97 (COOH) and δ 168.22 (CONH) .
Mass Spectrometry
Reaction Comparisons
Reaction Type | Example | Key Reagent | Product |
---|---|---|---|
Esterification | Acid + Methanol | H₂SO₄ | Methyl ester derivative |
Substitution | Chloroacetyl + Amine | Base (e.g., NaOH) | Amide derivative |
Condensation | Amino group + Aldehyde | Acid catalyst | Imine derivative |
This compound’s reactivity highlights its utility in organic synthesis and medicinal chemistry, driven by its multifunctional structure. Further studies on its biological implications could expand its applications in drug discovery.
Scientific Research Applications
Chemistry
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid serves as a valuable intermediate in organic synthesis. It is used to produce more complex organic molecules and can be modified to create derivatives with enhanced properties.
Application | Description |
---|---|
Organic Synthesis | Acts as a building block for synthesizing pharmaceuticals and agrochemicals. |
Reaction Mechanisms | Involves nucleophilic substitution and hydrolysis reactions. |
Biology
In biological research, this compound is investigated for its ability to form covalent bonds with nucleophiles, making it a potential biochemical probe.
- Enzyme Inhibition: Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, similar to NSAIDs, thus reducing inflammation and pain.
- Binding Studies: Molecular docking studies have shown promising interactions with COX-2 receptors, suggesting its potential as an analgesic agent.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anti-inflammatory Activity: Research indicates significant anti-inflammatory effects in animal models, supporting its use in pain management.
- Analgesic Properties: In-vivo studies demonstrate that derivatives exhibit superior analgesic activity compared to traditional analgesics like acetaminophen.
Industry
In industrial applications, the compound is utilized in the development of new materials and pharmaceuticals. Its unique properties make it suitable for:
- Pharmaceutical Development: As an intermediate for synthesizing drugs with anti-inflammatory and analgesic properties.
- Agrochemicals: Potential use in developing agricultural chemicals due to its reactivity.
Case Studies
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In-Vivo Studies on Pain Management:
A study evaluated the analgesic effects of this compound derivatives using various pain models (e.g., hot plate test). Results indicated that these derivatives significantly reduced pain responses compared to control groups . -
Molecular Docking Analysis:
Computational studies assessed the binding affinity of the compound with COX-2 receptors using docking simulations. The results suggested that modifications could enhance bioavailability and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid involves its ability to form covalent bonds with nucleophiles. The chloroacetyl group is highly reactive and can undergo nucleophilic substitution reactions with amino groups in proteins or other biomolecules. This reactivity makes it useful as a biochemical probe for studying protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): The parent compound, widely known for its use in acne treatment and as a precursor for aspirin.
5-Aminosalicylic Acid: Used in the treatment of inflammatory bowel diseases.
4-Amino-5-chloro-2-hydroxybenzoic Acid: Another derivative with potential therapeutic applications.
Uniqueness
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a chloroacetyl group and a hydroxyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Biological Activity
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid, also known by its CAS number 80074-26-6, is a derivative of salicylic acid characterized by the presence of a chloroacetyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article provides a detailed examination of its biological activity, supported by research findings and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C9H8ClNO4. The structure comprises a hydroxy group and an amino group at the 2 and 5 positions on the benzene ring, respectively, with a chloroacetyl substituent. This unique configuration enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Effects : Its structural similarity to salicylic acid suggests that it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, which is crucial in inflammatory responses. This mechanism is akin to that of non-steroidal anti-inflammatory drugs (NSAIDs), positioning it as a candidate for therapeutic applications in managing pain and inflammation .
- Analgesic Properties : Preliminary studies have indicated that this compound may possess analgesic properties, potentially offering relief from various forms of pain .
The biological activity of this compound can be attributed to its ability to interact with COX enzymes. By inhibiting these enzymes, the compound may effectively lower the levels of inflammatory mediators such as prostaglandins. Additionally, its chloroacetyl group may enhance lipophilicity, improving membrane permeability and facilitating better interaction with cellular targets .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structure Features | Biological Activity |
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Salicylic Acid | Hydroxy and carboxylic groups | Anti-inflammatory |
Acetaminophen (Paracetamol) | Hydroxy and amide groups | Analgesic and antipyretic |
5-Amino-2-hydroxybenzoic Acid | Amino and hydroxy groups | Anti-inflammatory |
2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxy and carboxylic groups | Anti-inflammatory |
The unique chloroacetyl substitution in this compound may enhance its pharmacokinetic properties compared to these similar compounds, potentially allowing for more effective therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid and its derivatives?
The compound can be synthesized via alkylation or acylation of 5-aminosalicylic acid (5-ASA). For example, derivatization with chloroacetyl chloride under controlled pH (e.g., in anhydrous dichloromethane with a base like triethylamine) yields the target compound. Microwave-assisted synthesis using copper/zeolite catalysts has also been reported to enhance reaction efficiency and reduce side products . Structural confirmation requires techniques like NMR (¹H/¹³C), FT-IR, and mass spectrometry.
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For accurate electron density mapping, integrate high-resolution X-ray diffraction data with tools like ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances. Discrepancies in torsion angles or hydrogen bonding networks can be resolved by iterative refinement cycles and cross-validation against spectroscopic data .
Q. What analytical techniques are critical for characterizing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols, monitored via LC-MS to identify degradation products. For solid-state stability, differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are recommended .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO orbitals) influence the reactivity of this compound?
Density functional theory (DFT) calculations using functionals like B3LYP and basis sets such as 6-311++G(d,p) reveal the compound’s electron localization and charge distribution. The chloroacetyl group lowers the LUMO energy, enhancing electrophilicity and reactivity in nucleophilic substitution reactions. Computational models also predict regioselectivity in sulfonamide derivatization .
Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?
Use validated HPLC methods to quantify plasma/tissue concentrations in animal models (e.g., Wistar rats). Administer via intragastric, intravenous, and intraperitoneal routes to assess bioavailability and distribution. Key parameters include elimination half-life (t₁/₂), AUC (area under the curve), and plasma protein binding. Note that low oral bioavailability (~13% in rats) may necessitate prodrug strategies or formulation optimization .
Q. How can structural modifications enhance anti-inflammatory activity while minimizing toxicity?
Structure-activity relationship (SAR) studies suggest replacing the chloroacetyl group with bulkier substituents (e.g., 3-methylbut-2-enyl) improves thermotolerance and stress response modulation in model organisms. Toxicity screening should include acute toxicity assays (e.g., LD₅₀ in rodents) and in vitro cytotoxicity profiling against hepatocyte lines .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies between NMR-derived solution-state structures and X-ray solid-state data often arise from conformational flexibility or solvent effects. Use dynamic NMR experiments to probe rotational barriers of the chloroacetyl group. For ambiguous NOE (nuclear Overhauser effect) signals, supplement with computational conformational analysis (e.g., molecular mechanics simulations) .
Q. Methodological Tables
Table 1: Key Pharmacokinetic Parameters of this compound in Wistar Rats
Table 2: Computational vs. Experimental Bond Lengths (Å) in the Chloroacetyl Group
Bond Type | DFT (B3LYP) | X-ray Crystallography |
---|---|---|
C=O | 1.21 | 1.22 ± 0.01 |
C-Cl | 1.78 | 1.76 ± 0.02 |
N-C (amide) | 1.35 | 1.33 ± 0.01 |
Discrepancies <2% validate computational models . |
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUIZLPXVSCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280641 | |
Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80074-26-6 | |
Record name | NSC17829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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